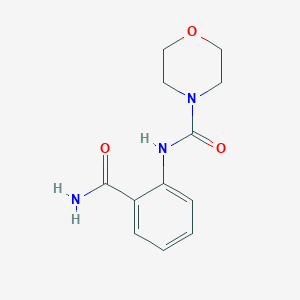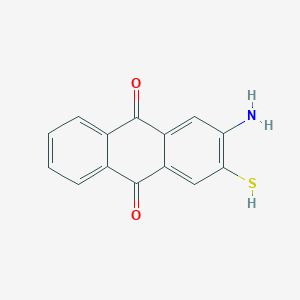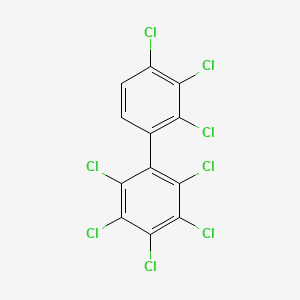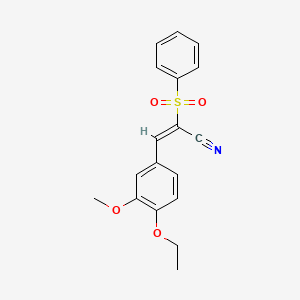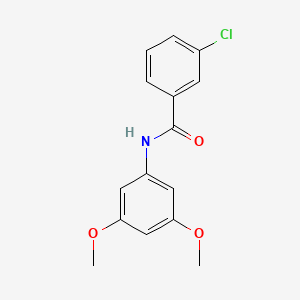
Homocarnosine sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homocarnosine sulphate is a dipeptide composed of gamma-aminobutyric acid (GABA) and histidine. It is a naturally occurring compound found in the brain, where it functions as an inhibitory neuromodulator. This compound plays a role in various physiological processes, including muscle function, neuroprotection, and modulation of neurotransmitter activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Homocarnosine sulphate can be synthesized through the chemical coupling of GABA and histidine under specific reaction conditions. The reaction typically involves the use of coupling agents such as carbodiimides (e.g., EDC, DCC) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides with high purity and yield. The process involves the sequential addition of amino acids to a resin, followed by cleavage of the peptide from the resin and subsequent purification steps.
Análisis De Reacciones Químicas
Types of Reactions: Homocarnosine sulphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles to replace specific functional groups in the compound.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of oxidized derivatives, such as carboxylic acids or aldehydes.
Reduction Products: Reduction reactions can produce reduced forms of this compound, such as alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Homocarnosine sulphate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a building block in the synthesis of more complex peptides and proteins. It is also employed in the study of peptide chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the role of GABAergic neurotransmission and its impact on various physiological processes. It is also used in studies related to neuroprotection and neurodegenerative diseases.
Medicine: this compound has potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Its inhibitory effects on neurotransmitter activity make it a candidate for drug development.
Industry: In the food and supplement industry, this compound is used as a dietary supplement for its potential benefits in muscle function and exercise performance.
Mecanismo De Acción
Homocarnosine sulphate exerts its effects through its interaction with neurotransmitter receptors and signaling pathways. It acts as an agonist at GABA receptors, enhancing the inhibitory effects of GABA on neuronal activity. This leads to a reduction in excitatory neurotransmission and a calming effect on the nervous system. This compound also modulates other neurotransmitter systems, such as glutamate, contributing to its neuroprotective properties.
Molecular Targets and Pathways:
GABA Receptors: this compound binds to GABA receptors, specifically the GABAA and GABAB receptors, to enhance inhibitory neurotransmission.
Glutamate Pathway: this compound modulates the glutamate pathway, reducing excitotoxicity and protecting neurons from damage.
Comparación Con Compuestos Similares
Carnosine
Anserine
Balenine
Propiedades
Número CAS |
19841-48-6 |
|---|---|
Fórmula molecular |
C10H18N4O7S |
Peso molecular |
338.34 g/mol |
Nombre IUPAC |
(2S)-2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;sulfuric acid |
InChI |
InChI=1S/C10H16N4O3.H2O4S/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;1-5(2,3)4/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);(H2,1,2,3,4)/t8-;/m0./s1 |
Clave InChI |
YQJJBZFOWMESSQ-QRPNPIFTSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.OS(=O)(=O)O |
| 31952-91-7 19841-48-6 |
|
Números CAS relacionados |
3650-73-5 (Parent) |
Secuencia |
XH |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromoacenaphtho[1,2-b]quinoxaline](/img/structure/B1633674.png)
